

# 3-(Prop-2-ynyl)oxetan-3-ol CAS number 1354550-84-7

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(Prop-2-ynyl)oxetan-3-ol

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An In-depth Technical Guide to **3-(Prop-2-ynyl)oxetan-3-ol** (CAS 1354550-84-7): A Bifunctional Building Block for Modern Drug Discovery

## Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical properties is paramount. **3-(Prop-2-ynyl)oxetan-3-ol** has emerged as a strategic building block, uniquely positioned to address common challenges in drug development, such as poor solubility and metabolic instability. This guide provides a comprehensive technical overview of this compound, detailing its structural rationale, a robust synthetic pathway, and its core applications. By combining the property-enhancing features of a 3,3-disubstituted oxetane core with the versatile reactivity of a terminal alkyne, this molecule offers researchers a powerful tool for constructing complex molecular architectures, including covalent inhibitors and targeted protein degraders like PROTACs. This document serves as a practical resource for scientists engaged in the design and synthesis of next-generation therapeutics.

## Introduction: The Strategic Value of the Oxetane Motif

The journey from a hit compound to a clinical candidate is often fraught with challenges related to absorption, distribution, metabolism, and excretion (ADME). A significant portion of these hurdles can be traced to suboptimal physicochemical properties like low aqueous solubility and

high metabolic clearance. For decades, medicinal chemists have employed isosteric replacements to fine-tune these properties without compromising biological activity.

The oxetane ring, a four-membered cyclic ether, has gained significant traction as a valuable motif in this context.<sup>[1][2]</sup> Pioneering work has established that oxetanes can serve as effective bioisosteres for frequently used but often problematic groups, such as gem-dimethyl and carbonyl functionalities.<sup>[3][4][5]</sup> The incorporation of an oxetane can lead to profound improvements in:

- **Aqueous Solubility:** The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, disrupting crystal lattice packing and improving solvation.<sup>[3]</sup>
- **Metabolic Stability:** Replacing metabolically labile groups (e.g., isopropyl) with a robust oxetane ring can block common sites of cytochrome P450 (CYP) oxidation.<sup>[2]</sup>
- **Lipophilicity (LogD):** Oxetanes offer a method to increase the three-dimensionality and polarity of a molecule, often leading to a favorable reduction in lipophilicity.<sup>[6]</sup>

**3-(Prop-2-ynyl)oxetan-3-ol**, CAS 1354550-84-7, is a particularly compelling building block because it embodies two critical functions. First, it carries the 3,3-disubstituted oxetane core, a pattern known to confer greater chemical stability compared to less substituted oxetanes.<sup>[4]</sup> Second, its terminal alkyne group serves as a versatile chemical handle, most notably for "click chemistry," enabling facile and efficient conjugation to other molecules.<sup>[7]</sup> This dual functionality makes it an indispensable tool for applications ranging from fragment-based library synthesis to the construction of complex bioconjugates.

## Physicochemical and Structural Properties

**3-(Prop-2-ynyl)oxetan-3-ol** is a specialized reagent valued for its unique structural combination. Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	1354550-84-7	[8][9][10]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>2</sub>	[9][10][11]
Molecular Weight	112.13 g/mol	[9][10]
Common Synonyms	3-(Prop-2-yn-1-yl)oxetan-3-ol	[9][11][12]
Typical Purity	≥95%	[9][11]
Classification	Protein Degrader Building Block	[11]
Storage	Room Temperature, Sealed, Dry	[10]

The molecule's power lies in the synergy between its two key functional domains:

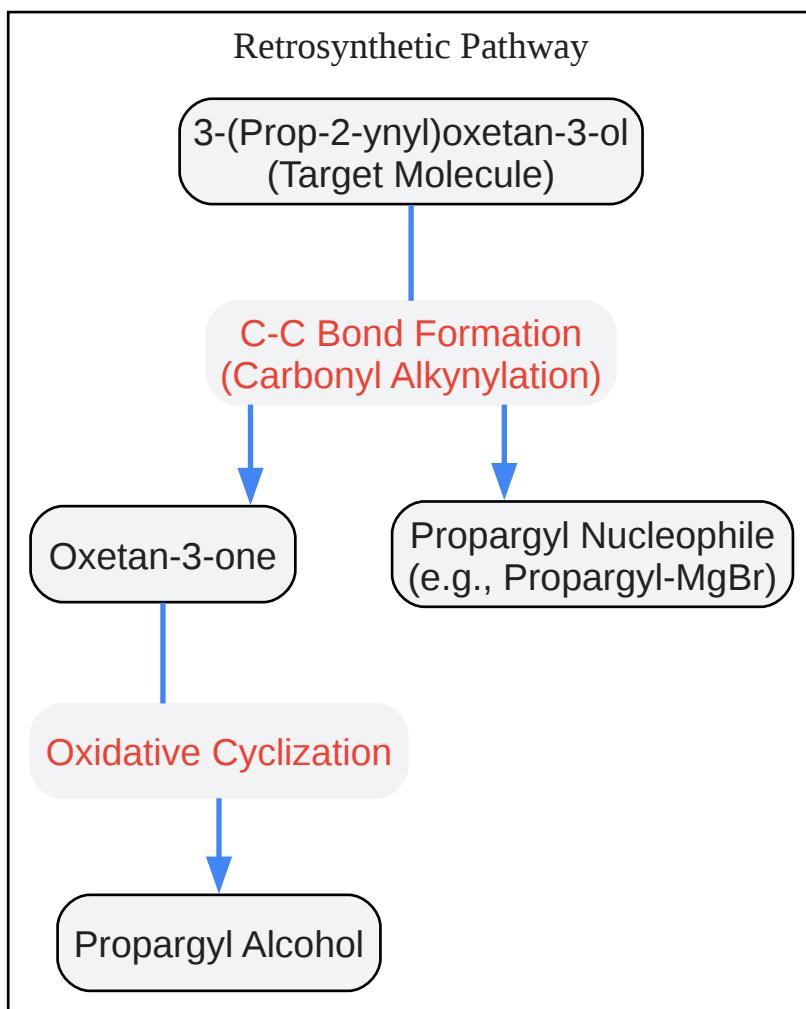
- The 3-Hydroxy-3-propargyl-oxetane Core: This tertiary alcohol on a strained four-membered ring provides a rigid, polar, and three-dimensional scaffold. The 3,3-disubstitution pattern enhances the stability of the oxetane ring, making it suitable for multi-step synthetic campaigns.
- The Terminal Alkyne: This functional group is the molecule's primary reactive site for conjugation. It is an ideal substrate for highly efficient and orthogonal ligation reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms the basis of click chemistry.[13]

## Synthetic Strategy: A Field-Proven Approach

While specific peer-reviewed syntheses for **3-(Prop-2-ynyl)oxetan-3-ol** are not abundant, a robust and logical pathway can be constructed from well-established precedents in organic chemistry. The most direct approach involves the nucleophilic addition of a propargyl organometallic reagent to the versatile precursor, oxetan-3-one.

## Retrosynthetic Analysis

The causality of this synthetic plan is straightforward: the carbon-carbon bond between the oxetane ring and the propargyl group can be formed via a standard carbonyl addition. Oxetan-3-one is an ideal precursor, and its own synthesis is well-documented, often starting from propargyl alcohol itself in a clever gold-catalyzed oxidative cyclization.[14]



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Caption: Retrosynthetic analysis of **3-(Prop-2-ynyl)oxetan-3-ol**.

## Experimental Protocols

As a Senior Application Scientist, my recommendation is to follow a two-stage process that prioritizes yield, purity, and scalability. The protocols described here are self-validating, relying on well-understood and reliable chemical transformations.

### Protocol 1: Synthesis of Oxetan-3-one from Propargyl Alcohol

This modern protocol leverages gold catalysis to achieve a one-step synthesis of the key oxetane precursor, avoiding hazardous diazo ketones used in older methods.[\[14\]](#) The gold catalyst activates the alkyne for an intramolecular attack by the hydroxyl group, followed by oxidation.

- Materials: Propargyl alcohol, Pyridine N-oxide (oxidant),  $[iPrAuCl]/AgNTf_2$  (catalyst system) or a similar Au(I) catalyst, Dichloromethane (DCM), Triflimide (HNTf<sub>2</sub>).
- Step 1 (Setup): To a round-bottom flask charged with a magnetic stir bar, add propargyl alcohol (1.0 eq) and DCM (to 0.1 M).
- Step 2 (Reagent Addition): Add Pyridine N-oxide (2.0 eq) and the Au(I) catalyst (e.g.,  $[iPrAu(MeCN)]SbF_6$ , 2-5 mol%). Add triflimide (5-10 mol%) to minimize side reactions.[\[14\]](#)
- Step 3 (Reaction): Stir the reaction mixture vigorously at room temperature under an air atmosphere ('open flask'). Monitor the reaction by TLC or LC-MS for the consumption of starting material (typically 12-24 hours).
- Step 4 (Workup): Upon completion, concentrate the reaction mixture under reduced pressure.
- Step 5 (Purification): Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford pure oxetan-3-one. The product is volatile, so care must be taken during concentration.

### Protocol 2: Synthesis of **3-(Prop-2-ynyl)oxetan-3-ol**

This step employs a standard Grignard reaction, a cornerstone of C-C bond formation. The choice of a Grignard reagent is based on its high nucleophilicity, commercial availability (or ease of preparation), and predictable reactivity with ketones.

- Materials: Propargyl bromide, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Oxetan-3-one, Saturated aqueous ammonium chloride ( $NH_4Cl$ ), Diethyl ether.

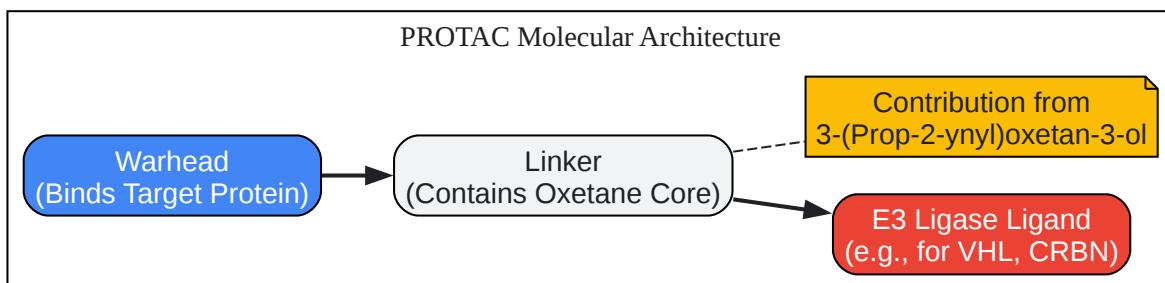
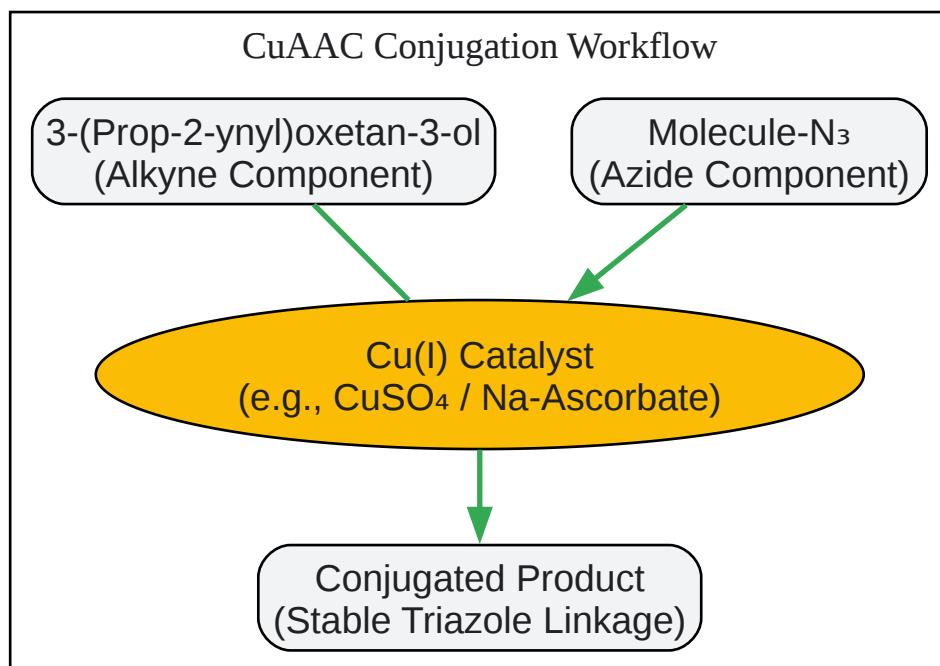
- Step 1 (Grignard Preparation): In an oven-dried, three-neck flask under an inert atmosphere ( $N_2$  or Ar), place magnesium turnings (1.5 eq). Add anhydrous THF and a small crystal of iodine to initiate the reaction. Add propargyl bromide (1.2 eq) in anhydrous THF dropwise via an addition funnel, maintaining a gentle reflux. After the addition is complete, stir for 1 hour at room temperature to ensure full formation of propargylmagnesium bromide.
- Step 2 (Carbonyl Addition): Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve oxetan-3-one (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.
- Step 3 (Reaction): After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC for the disappearance of oxetan-3-one.
- Step 4 (Quenching & Workup): Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous  $NH_4Cl$  solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
- Step 5 (Purification): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (hexanes/ethyl acetate) to yield **3-(Prop-2-ynyl)oxetan-3-ol** as the final product.

## Core Applications in Medicinal Chemistry

The true value of **3-(Prop-2-ynyl)oxetan-3-ol** lies in its application as a bifunctional linker. The oxetane improves the parent molecule's properties, while the alkyne provides a point of attachment.

## The Alkyne Handle: Gateway to Click Chemistry

The terminal alkyne is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that exemplifies the principles of "click chemistry": high yield, stereospecificity, and tolerance of a wide range of functional groups.<sup>[7][13]</sup> This allows the oxetane-containing fragment to be reliably "clicked" onto any molecule bearing an azide group.



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- To cite this document: BenchChem. [3-(Prop-2-ynyl)oxetan-3-ol CAS number 1354550-84-7]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1442855#3-prop-2-ynyl-oxetan-3-ol-cas-number-1354550-84-7\]](https://www.benchchem.com/product/b1442855#3-prop-2-ynyl-oxetan-3-ol-cas-number-1354550-84-7)

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